molecular formula C10H10F3NO3 B2678366 1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034400-22-9

1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2678366
CAS No.: 2034400-22-9
M. Wt: 249.189
InChI Key: PLSDFQWCPDYSCU-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a furan ring, a trifluoroethoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine likely involves multiple steps, including the formation of the azetidine ring and the introduction of the furan-2-carbonyl and trifluoroethoxy groups. Typical synthetic routes may include:

    Formation of the Azetidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan-2-Carbonyl Group: This step might involve acylation reactions using furan-2-carbonyl chloride or similar reagents.

    Addition of the Trifluoroethoxy Group: This could be done through nucleophilic substitution reactions using 2,2,2-trifluoroethanol.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine may undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation under certain conditions.

    Reduction: The carbonyl group may be reduced to an alcohol.

    Substitution: The trifluoroethoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives.

Scientific Research Applications

1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)piperidine: Similar structure but with a piperidine ring.

Uniqueness

1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the combination of its structural features, which may impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

furan-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-17-7-4-14(5-7)9(15)8-2-1-3-16-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSDFQWCPDYSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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